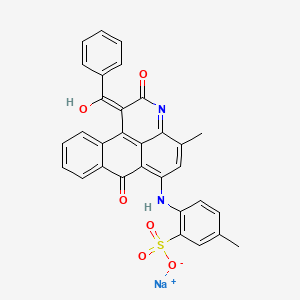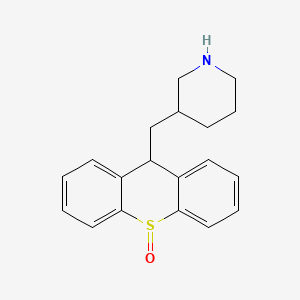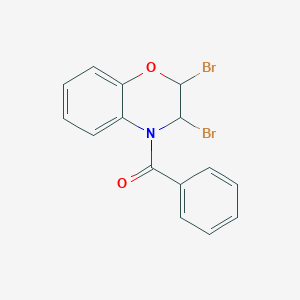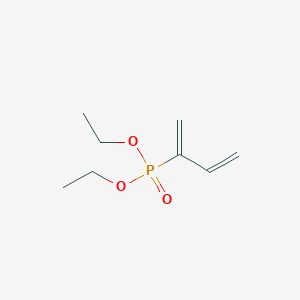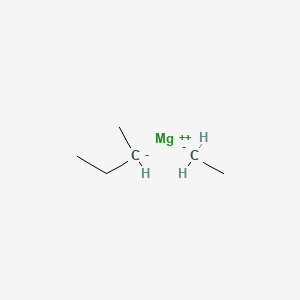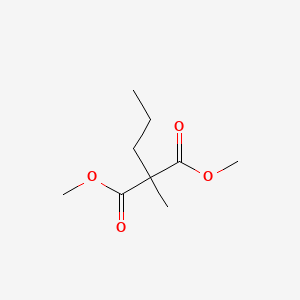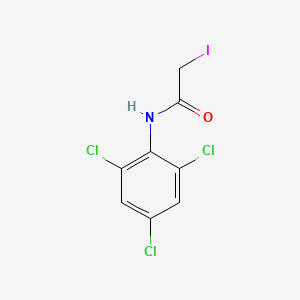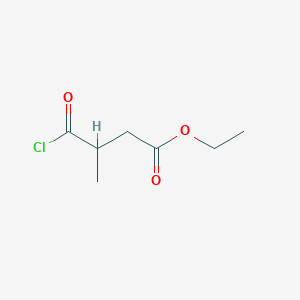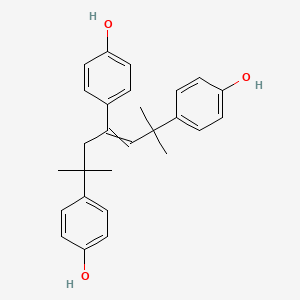
4,4',4''-(2,6-Dimethylhept-3-ene-2,4,6-triyl)triphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene is an organic compound characterized by its unique structure, which includes three p-hydroxyphenyl groups attached to a heptene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene typically involves the cyclotrimerization of 4-cyanophenol using trifluoromethanesulphonic acid as a catalyst at room temperature . This method ensures the formation of the desired triazine structure with high efficiency. Additionally, the compound can be epoxidized using alkali as a catalyst at 60°C for 1 hour .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents plays a crucial role in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while nucleophiles such as amines can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or aminated derivatives, depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene involves its interaction with various molecular targets. The hydroxyl groups on the phenyl rings can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-hydroxyphenyl)-1,3,5-triazine: Similar in structure but with a triazine core instead of a heptene backbone.
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Contains trifluoromethyl groups instead of hydroxyphenyl groups.
Uniqueness
2,4,6-Tris(p-hydroxyphenyl)-2,6-dimethyl-3-heptene is unique due to its heptene backbone, which imparts different chemical and physical properties compared to triazine-based compounds
Eigenschaften
CAS-Nummer |
71856-10-5 |
|---|---|
Molekularformel |
C27H30O3 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
4-[2,6-bis(4-hydroxyphenyl)-2,6-dimethylhept-3-en-4-yl]phenol |
InChI |
InChI=1S/C27H30O3/c1-26(2,21-7-13-24(29)14-8-21)17-20(19-5-11-23(28)12-6-19)18-27(3,4)22-9-15-25(30)16-10-22/h5-17,28-30H,18H2,1-4H3 |
InChI-Schlüssel |
NEOADHINJHPAQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



